molecular formula C18H17ClN2O4 B13535155 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid

Katalognummer: B13535155
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: XDKVVMYFRBIJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a chlorinated butanamido group attached to a benzamido benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides like this compound often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in catalytic systems and reaction conditions have made it possible to produce these compounds more efficiently and sustainably.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HCl or H2SO4 for nucleophilic acyl substitution reactions , and oxidizing agents like sodium dichromate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzamides .

Wirkmechanismus

The mechanism of action of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is unique due to its chlorinated butanamido group, which imparts distinct chemical properties and reactivity compared to other benzamides

Eigenschaften

Molekularformel

C18H17ClN2O4

Molekulargewicht

360.8 g/mol

IUPAC-Name

2-[[2-(4-chlorobutanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4/c19-11-5-10-16(22)20-14-8-3-1-6-12(14)17(23)21-15-9-4-2-7-13(15)18(24)25/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23)(H,24,25)

InChI-Schlüssel

XDKVVMYFRBIJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.